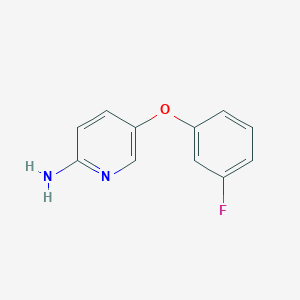

5-(3-Fluorophenoxy)-2-pyridinamine

Description

Properties

IUPAC Name |

5-(3-fluorophenoxy)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-8-2-1-3-9(6-8)15-10-4-5-11(13)14-7-10/h1-7H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUWXVQJFYVURL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Hydrazine Substitution

Step 2: Catalytic Hydrogenation

-

Catalyst : Raney nickel (5–12 equivalents).

-

Conditions :

-

Hydrogen gas (1–3 bar) in C₁–₄ alcohols.

-

Ambient temperature (15–25°C) for 10–24 hours.

-

Advantages :

-

Mild conditions avoid ring degradation.

-

Scalable to multi-kilogram batches.

Catalytic Ammoniation Processes

The CN105669539A patent demonstrates a streamlined ammoniation-reduction approach, modified for the target compound:

Step 1: Direct Amination

Step 2: Byproduct Removal

-

Purification : Ethyl acetate extraction and petroleum ether recrystallization.

Key Insight :

-

Chlorine at C2 exhibits superior leaving group ability compared to fluorine, enhancing amination efficiency.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| SNAr + High-Pressure NH₃ | 2,5-Difluoropyridine | 3-Fluorophenol, NH₃ | 65–75% | 90–95% | Moderate |

| Hydrazine-Raney Nickel | 2,5,6-Trifluoropyridine | Hydrazine, Raney Ni | 80–88% | >95% | High |

| Catalytic Ammoniation | 5-(3-Fluorophenoxy)-2-Cl-Py | NH₄OH, Pd/C | 77–85% | >98% | Industrial |

Trade-offs :

-

Hydrazine Route : Higher yields but requires hazardous hydrazine handling.

-

Catalytic Ammoniation : Lower cost but limited to chloro-substituted precursors.

Industrial-Scale Production Considerations

Solvent Selection

Waste Management

-

Copper sulfate (from hydrazine routes) requires neutralization before disposal.

-

Ammonia scrubbing systems mitigate environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Fluorophenoxy)-2-pyridinamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as pyridine-N-oxide.

Reduction: Reduction reactions can convert the amine group to an amine derivative.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides or amines are employed, often in the presence of a base.

Major Products Formed:

Oxidation Products: Pyridine-N-oxide derivatives.

Reduction Products: Reduced amine derivatives.

Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

5-(3-Fluorophenoxy)-2-pyridinamine has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(3-Fluorophenoxy)-2-pyridinamine exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenoxy group enhances the compound's binding affinity to certain receptors, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-(3-Fluorophenoxy)-2-pyridinamine with key analogs, highlighting substituent variations, molecular properties, and applications:

Key Differences and Implications

- Substituent Effects: Electron-Withdrawing Groups: Fluazinam’s trifluoromethyl and chloro substituents enhance its stability and pesticidal activity . The 3-fluorophenoxy group in the target compound may similarly improve metabolic resistance compared to alkoxy analogs (e.g., 5-methoxy or ethoxy derivatives ). Aromatic vs. Halogenation: Bromo and chloro substituents (e.g., Fluazinam , 5-Bromo-3-(difluoromethoxy)pyridin-2-amine ) increase molecular weight and polarity, affecting solubility and target binding.

- Biological Activity: Fluazinam’s fungicidal activity is linked to its disruption of fungal respiration , whereas alkyl-substituted pyridinamines (e.g., 5-(1-methylethyl)-2-pyridinamine ) are typically intermediates without direct bioactivity. The 3-fluorophenoxy group’s balance of lipophilicity and electronic effects may position the target compound for central nervous system (CNS) drug development, akin to fluorinated analogs in kinase inhibitors .

- Synthetic Accessibility: Palladium-catalyzed cross-coupling (e.g., 5-(2-benzofuranyl)-2-pyridinamine ) is a common route for aryl-substituted pyridinamines. The target compound could be synthesized similarly using 3-fluorophenol derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.